REACTION_CXSMILES
|
[Br:1][C:2]1[C:9]([O:10]C)=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:12])[CH:3]=1.B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[C:9]([OH:10])=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1OC)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature until no starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched
|
Type
|
CUSTOM
|
Details
|
the product is isolated after chromatography (60 mg, 57%)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=O)C=C1O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |